REACTION_CXSMILES
|
C([O:8][C:9](=[O:18])[CH2:10][CH2:11][CH2:12][N:13]1[CH:17]=[CH:16][N:15]=[CH:14]1)C1C=CC=CC=1>[C].[Pd].C(O)C>[N:13]1([CH2:12][CH2:11][CH2:10][C:9]([OH:18])=[O:8])[CH:17]=[CH:16][N:15]=[CH:14]1 |f:1.2|
|
Name
|
4-(1-imidazolyl)butyric acid benzyl ester
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CCCN1C=NC=C1)=O
|
Name
|
palladium-carbon
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was catalytically reduced at room temperature under 1 atm
|
Type
|
FILTRATION
|
Details
|
After the catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual crystal was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |